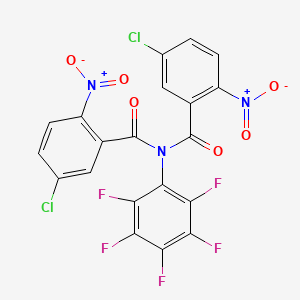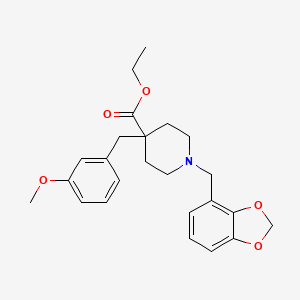![molecular formula C26H20Cl2N4O2 B4764224 N',N'''-4,4'-biphenyldiylbis[N-(4-chlorophenyl)urea]](/img/structure/B4764224.png)
N',N'''-4,4'-biphenyldiylbis[N-(4-chlorophenyl)urea]
Vue d'ensemble
Description
N',N'''-4,4'-biphenyldiylbis[N-(4-chlorophenyl)urea], commonly known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to the class of bis-urea compounds and is known for its unique chemical structure and properties that make it an ideal candidate for various research applications.
Mécanisme D'action
The mechanism of action of BPU is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. BPU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BPU has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
BPU has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, BPU has been shown to exhibit anti-angiogenic activity, meaning that it inhibits the formation of new blood vessels. BPU has also been shown to exhibit anti-metastatic activity, meaning that it inhibits the spread of cancer cells to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BPU in lab experiments is its potency and specificity. BPU has been shown to exhibit potent anti-cancer and anti-inflammatory activity at relatively low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using BPU is its toxicity, as it has been shown to exhibit cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for research on BPU. One area of research is in the development of novel BPU derivatives with improved efficacy and reduced toxicity. Another area of research is in the identification of the specific molecular targets of BPU, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further studies are needed to explore the potential applications of BPU in other areas of research, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, BPU is a synthetic compound that has shown great promise for its potential applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for various research applications, particularly in the field of cancer treatment. While there are limitations to its use, further research on BPU and its derivatives could lead to the development of more effective and targeted therapies for a range of diseases.
Applications De Recherche Scientifique
BPU has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. BPU has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BPU has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[4-[(4-chlorophenyl)carbamoylamino]phenyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O2/c27-19-5-13-23(14-6-19)31-25(33)29-21-9-1-17(2-10-21)18-3-11-22(12-4-18)30-26(34)32-24-15-7-20(28)8-16-24/h1-16H,(H2,29,31,33)(H2,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSVDPYZMLBUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl-4,4'-diylbis[3-(4-chlorophenyl)urea] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-ethoxyphenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4764148.png)
![2-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4764151.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B4764167.png)
![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4764206.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4764211.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4764219.png)
![N'-{2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4764226.png)
![3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4764234.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4764248.png)

![2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4764255.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4764260.png)
